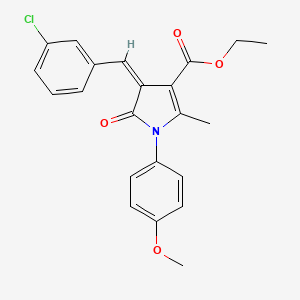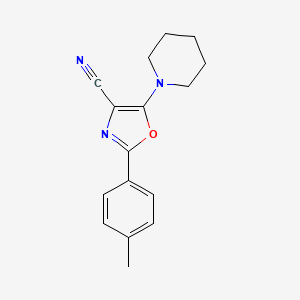![molecular formula C27H30N2O4 B11517473 3',5'-di-tert-butyl-7-nitro-2-phenyl-4H,4'H-spiro[1,4-benzoxazine-3,1'-cyclohexa[2,5]dien]-4'-one](/img/structure/B11517473.png)
3',5'-di-tert-butyl-7-nitro-2-phenyl-4H,4'H-spiro[1,4-benzoxazine-3,1'-cyclohexa[2,5]dien]-4'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,5’-DI-TERT-BUTYL-7-NITRO-2-PHENYL-2,4-DIHYDROSPIRO[1,4-BENZOXAZINE-3,1’-CYCLOHEXANE]-2’,5’-DIEN-4’-ONE is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of multiple functional groups, including nitro, phenyl, and di-tert-butyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-DI-TERT-BUTYL-7-NITRO-2-PHENYL-2,4-DIHYDROSPIRO[1,4-BENZOXAZINE-3,1’-CYCLOHEXANE]-2’,5’-DIEN-4’-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxazine ring, followed by the introduction of the nitro and phenyl groups. The di-tert-butyl groups are usually added through alkylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods often employ advanced purification techniques, such as chromatography and crystallization, to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3’,5’-DI-TERT-BUTYL-7-NITRO-2-PHENYL-2,4-DIHYDROSPIRO[1,4-BENZOXAZINE-3,1’-CYCLOHEXANE]-2’,5’-DIEN-4’-ONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl and benzoxazine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the phenyl or benzoxazine rings.
Scientific Research Applications
3’,5’-DI-TERT-BUTYL-7-NITRO-2-PHENYL-2,4-DIHYDROSPIRO[1,4-BENZOXAZINE-3,1’-CYCLOHEXANE]-2’,5’-DIEN-4’-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3’,5’-DI-TERT-BUTYL-7-NITRO-2-PHENYL-2,4-DIHYDROSPIRO[1,4-BENZOXAZINE-3,1’-CYCLOHEXANE]-2’,5’-DIEN-4’-ONE involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular oxidative stress. The phenyl and benzoxazine rings may interact with biological macromolecules, such as proteins and nucleic acids, affecting their function and activity. The di-tert-butyl groups provide steric hindrance, which can modulate the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butylcatechol: Known for its antioxidant properties and used in various industrial applications.
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Utilized in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.
3,5-Di-tert-butyl-2-hydroxybenzoic acid: Employed in the synthesis of polymers and as a stabilizer in various formulations.
Uniqueness
3’,5’-DI-TERT-BUTYL-7-NITRO-2-PHENYL-2,4-DIHYDROSPIRO[1,4-BENZOXAZINE]-2’,5’-DIEN-4’-ONE stands out due to its unique combination of functional groups and structural features. The presence of both nitro and di-tert-butyl groups imparts distinct chemical reactivity and stability, making it a valuable compound for diverse scientific and industrial applications.
Properties
Molecular Formula |
C27H30N2O4 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
2',6'-ditert-butyl-7-nitro-2-phenylspiro[2,4-dihydro-1,4-benzoxazine-3,4'-cyclohexa-2,5-diene]-1'-one |
InChI |
InChI=1S/C27H30N2O4/c1-25(2,3)19-15-27(16-20(23(19)30)26(4,5)6)24(17-10-8-7-9-11-17)33-22-14-18(29(31)32)12-13-21(22)28-27/h7-16,24,28H,1-6H3 |
InChI Key |
WRCJNJHZYXADIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2(C=C(C1=O)C(C)(C)C)C(OC3=C(N2)C=CC(=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{(5E)-5-[4-(acetyloxy)-3,5-dimethoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B11517390.png)
![1-(2-Bromophenyl)-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B11517396.png)
![3-{[(E)-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}methylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11517415.png)
![(4Z)-2-(4-bromophenyl)-4-{[(5-chloro-2-methoxy-4-nitrophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11517423.png)

![1-[(3-Hydroxypropyl)amino]-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid](/img/structure/B11517441.png)
![2-[(2-Acetamido-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11517446.png)

![methyl 2-({[(2Z)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B11517459.png)
![1-[2-(4-Methylphenyl)sulfonylethyl]-4-phenylpiperazine](/img/structure/B11517480.png)

![1,3,7-trimethyl-8-{[(2-methylnaphthalen-1-yl)methyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11517485.png)
![4-[(E)-{[1-(5-chloro-1H-indol-3-yl)propan-2-yl]imino}methyl]-N,N-dimethylaniline](/img/structure/B11517500.png)
![[(5E)-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11517505.png)
